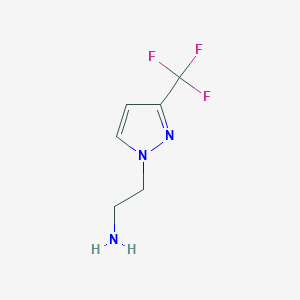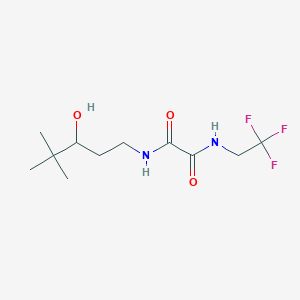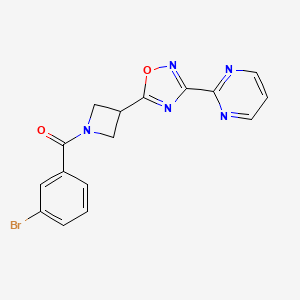![molecular formula C15H15N5O4S B2406740 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 899960-37-3](/img/structure/B2406740.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . This precursor then undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Conformation
Crystallographic studies provide insights into the molecular conformation, structural features, and interactions of related compounds. For instance, investigations into the crystal structures of sulfanylacetamides reveal how molecular conformations and hydrogen bonding patterns contribute to the stability and properties of these compounds. These studies lay the groundwork for understanding how modifications in molecular structure can influence physical and chemical behaviors, crucial for drug design and materials science (S. Subasri et al., 2017).
Antimicrobial Activity
Research into pyrimidine-triazole derivatives and other related compounds has shown significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to the molecular framework of these compounds, suggesting their potential as templates for developing new antimicrobial agents. These findings are essential for addressing the growing concern over antibiotic resistance and the need for new antimicrobials (J.J. Majithiya & B. Bheshdadia, 2022).
Radiochemistry for Imaging Applications
In the field of radiochemistry, compounds structurally related to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide" have been explored for their potential in medical imaging, specifically positron emission tomography (PET). Studies on the radiosynthesis of selective radioligands showcase the application of such compounds in visualizing biological targets, offering insights into the development of diagnostic tools and the study of disease mechanisms at the molecular level (F. Dollé et al., 2008).
Synthesis of Novel Compounds
The synthesis of novel compounds with unique structures and potential therapeutic applications is a significant area of research. Studies demonstrate the creation of derivatives with antimicrobial, anti-inflammatory, and potential anticancer activities. These syntheses involve complex chemical reactions and provide a foundation for drug discovery and development, highlighting the versatility of the pyrimidine core structure in medicinal chemistry (A. Hossan et al., 2012).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-8-6-10(18-24-8)17-11(21)7-25-9-4-5-16-13-12(9)14(22)20(3)15(23)19(13)2/h4-6H,7H2,1-3H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNVBIOVNJAZPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2406662.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)


![methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2406673.png)
![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)